(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid
Overview
Description
“(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid” is a small molecule drug also known as CP-690,550 or Tofacitinib. It was developed by Pfizer for the treatment of various autoimmune disorders. The CAS number for this compound is 1568148-38-8 .
Molecular Structure Analysis
The molecular formula of this compound is C10H12ClNO3S . The InChI code is 1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m1/s1 .Scientific Research Applications
1. Enzyme Inhibition and Peptide Synthesis
- The molecule has applications in the synthesis of peptides, particularly in the creation of enzyme inhibitors. For instance, it has been utilized in the design of renin inhibitory peptides, where its structural components act as transition-state analogues, mimicking the intermediate formed during enzyme-catalyzed hydrolysis (Thaisrivongs et al., 1987).
2. Stereochemical Analysis and Optical Properties
- The compound's stereochemical properties have been studied for understanding the configuration and conformation of related acids. Such studies are crucial for developing compounds with specific optical and chiral properties, which are significant in drug synthesis and analysis (Korver & Gorkom, 1974).
3. Computational Peptidology
- Computational methods, such as conceptual density functional theory, have been applied to study the molecular properties and structures of related peptides. This includes predicting the reactivity descriptors and bioactivity scores, which are essential in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
4. Crystal Structure Analysis
- Investigations into the crystal structures of similar compounds have provided insights into their molecular geometry, which is vital for understanding how such molecules interact in biological systems and in material science applications (Girisha et al., 2016).
Mechanism of Action
This compound is a Janus kinase (JAK) inhibitor that selectively inhibits JAK3 and to a lesser extent, JAK1. This inhibition can help in the treatment of various autoimmune disorders.
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXYFPFWMQJMB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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